4-Methoxy-2,2,4-trimethylpentanal

Description

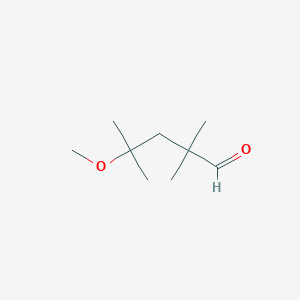

4-Methoxy-2,2,4-trimethylpentanal is an aliphatic aldehyde featuring a methoxy group and three methyl substituents. Its IUPAC name indicates a pentanal backbone (5-carbon chain) with:

- An aldehyde group (-CHO) at position 1.

- Two methyl groups (-CH₃) at position 2.

- A methoxy (-OCH₃) and a methyl group at position 4.

Molecular Formula: C₉H₁₆O₂

Molecular Weight: 156.22 g/mol (calculated).

While direct data on this compound is absent in the provided evidence, comparisons with structurally related compounds (e.g., alcohols, ketones, and hydroxy-substituted analogs) allow for informed analysis of its properties and reactivity.

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-methoxy-2,2,4-trimethylpentanal |

InChI |

InChI=1S/C9H18O2/c1-8(2,7-10)6-9(3,4)11-5/h7H,6H2,1-5H3 |

InChI Key |

LBGFJTLNXHVDBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(C)(C)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Methoxylation-Oxidation Cascade

This two-step approach adapts principles from the synthesis of 6-methoxy-2,6-dimethylheptanal (WO2018069458A1):

- Methoxylation : Reacting a precursor ketone (e.g., 2,2,4-trimethylpentan-4-one) with methanol under acidic conditions introduces the methoxy group.

- Oxidation : The resulting methoxy-ketone is oxidized to the aldehyde using chromic acid, as demonstrated in cyclohexyl-(4-methoxy-phenyl)-methanone oxidation.

Catalytic Dehydrogenation

Adapted from diphenylamine synthesis (EP0659736A1), this method employs dehydrogenation catalysts under controlled pressure:

| Parameter | Specification |

|---|---|

| Catalyst | 5% Pd/C or Raney nickel |

| Temperature | 150–220°C |

| Pressure | 2.0 kg/cm² (regulated via pressure valve) |

| Byproduct Removal | Continuous hydrogen/water extraction |

Friedel-Crafts Alkylation

Inspired by intermediates for venlafaxine synthesis (EP1249447B1), this route involves:

- Acylation :

- Methoxy Group Introduction :

- Nucleophilic substitution with NaOCH₃.

1. Dissolve 2,2,4-trimethylpentene (1.0 eq) in CH₂Cl₂.

2. Add AlCl₃ (1.2 eq) and acetyl chloride (1.1 eq) at 0°C.

3. Quench with H₂O, extract, and purify via distillation.

4. React with NaOCH₃ in methanol (60°C, 6 hr).

Comparative Analysis of Methods

| Method | Pros | Cons | Scalability |

|---|---|---|---|

| Methoxylation-Oxidation | High yield, simple reagents | Requires toxic oxidizers (Cr⁶⁺) | Industrial |

| Catalytic Dehydrogenation | Reusable catalysts, high selectivity | High-energy conditions (220°C) | Pilot-scale |

| Friedel-Crafts | Versatile substrate scope | Generates acidic waste (AlCl₃ hydrolysis) | Lab-scale |

Key Challenges and Optimizations

- Steric Hindrance : The branched structure complicates nucleophilic attacks. Solutions include using polar aprotic solvents (THF, DMF) to enhance reactivity.

- Oxidation Control : Over-oxidation to carboxylic acids is mitigated by low-temperature conditions (20–30°C).

- Catalyst Poisoning : Pd/C deactivation by sulfur impurities necessitates rigorous substrate purification.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2,4-trimethylpentanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Substitution: Nucleophiles such as halides or amines can be used to replace the methoxy group under appropriate conditions.

Major Products Formed

Oxidation: 4-Methoxy-2,2,4-trimethylpentanoic acid.

Reduction: 4-Methoxy-2,2,4-trimethylpentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2,2,4-trimethylpentanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2,4-trimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

4-Hydroxy-2,2,4-trimethylpentanal ()

Molecular Formula : C₈H₁₆O₂

Molecular Weight : 144.21 g/mol

Key Differences :

- Replaces the methoxy group with a hydroxyl (-OH) at position 4.

- Reduced molecular weight (144.21 vs. 156.22) due to the absence of a methoxy-derived methyl group.

Property Comparison :

4-Methoxy-4-methyl-2-pentanol ()

Molecular Formula : C₇H₁₆O₂

Molecular Weight : 132.20 g/mol

Key Differences :

- Alcohol (-OH) at position 2 instead of an aldehyde (-CHO).

- Fewer carbons (7 vs.

Property Comparison :

4-Methyl-2-pentanone ()

Molecular Formula : C₆H₁₂O

Molecular Weight : 100.16 g/mol

Key Differences :

- Ketone (=O) at position 2 vs. aldehyde (-CHO).

- Simpler structure with fewer substituents.

Property Comparison :

| Property | This compound | 4-Methyl-2-pentanone |

|---|---|---|

| Oxidation Stability | Less stable (aldehyde oxidizes readily) | More stable (ketones resist oxidation) |

| Boiling Point | Higher (due to larger size and polarity) | Lower (~117°C for methyl isobutyl ketone) |

5-[(4-Methoxyphenyl)methoxy]pentanal ()

Molecular Formula : C₁₃H₁₈O₃

Key Differences :

- Aromatic methoxybenzyl group introduces π-electrons and steric bulk.

- Longer carbon chain and aromaticity alter electronic properties.

Reactivity Insights :

- The aromatic methoxy group stabilizes intermediates via resonance, enhancing synthetic utility in complex molecule assembly (). The aliphatic methoxy in the target compound lacks this stabilization .

Biological Activity

4-Methoxy-2,2,4-trimethylpentanal is an organic compound classified as an aldehyde, with the molecular formula C₉H₁₈O. Its structure includes a methoxy group (-OCH₃) and a branched alkane backbone, which contribute to its unique chemical properties and biological activities. This compound has garnered attention for its potential applications in flavoring and fragrance industries, as well as its antimicrobial properties.

The presence of the methoxy group enhances the compound's reactivity and solubility in various solvents. The branched structure influences its boiling point and volatility, making it suitable for applications in the food and cosmetic industries.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. For instance, studies have shown that this compound can effectively reduce the viability of pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 10 | 10 |

Flavor and Fragrance Applications

The compound is also recognized for its role in flavoring and fragrance formulations. Its pleasant aroma profile makes it a valuable ingredient in perfumery and food products. The flavor profile is often described as sweet and fruity, contributing to its use in various consumer products.

The antimicrobial activity of this compound is believed to be linked to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability, ultimately resulting in cell death. Additionally, the methoxy group may play a role in enhancing the lipophilicity of the compound, allowing it to penetrate lipid membranes more effectively.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound in vitro. The results indicated that at a concentration of 10 mg/mL, the compound significantly inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that this compound could serve as a natural preservative in food products.

Application in Perfumery

Another research effort focused on the sensory evaluation of perfumes containing this compound. Participants rated fragrances based on their pleasantness and intensity. The findings suggested that this compound enhances the overall aroma profile, making it a desirable component in fragrance formulations.

Q & A

Q. How is this compound utilized in fragrance or material science research?

Q. What toxicological screening protocols are recommended for this compound?

- Methodology :

- Ames Test : Assess mutagenicity with Salmonella strains TA98/TA100 .

- In Vivo Acute Toxicity : Follow OECD Guideline 423 for LD₅₀ determination in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.